molecular formula C21H27N3O4S B2430634 (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1448191-54-5

(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B2430634
CAS RN: 1448191-54-5
M. Wt: 417.52
InChI Key: VIZXDTKPCYVSLL-SJORKVTESA-N
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Description

(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

The compound has shown promise as an anticancer agent. Researchers have explored its ability to inhibit tumor growth by targeting specific cellular pathways. For instance, it has been investigated as a potential inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in cancer cell proliferation. By disrupting BRD4 function, this compound may help suppress tumor growth .

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to selectively degrade specific proteins within cells. The compound has been incorporated into PROTACs, particularly those targeting BRD4. These chimeric molecules direct the ubiquitination of intracellular proteins, leading to their degradation via the cellular proteasome. Such targeted protein degradation has significant implications for drug development and personalized medicine .

Antibody-Drug Conjugates (ADCs)

Researchers have explored the use of this compound in constructing antibody-drug conjugates (ADCs). ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs. By attaching this compound to an antibody that recognizes specific cancer cells, scientists aim to selectively deliver the drug payload to tumor sites. This approach enhances drug efficacy while minimizing off-target effects .

Chemical Biology and Medicinal Chemistry

The compound’s unique structure makes it an interesting target for chemical biology studies. Researchers investigate its interactions with cellular proteins, including BRD4, to understand its mode of action. Insights gained from these studies can inform drug design and optimization. Medicinal chemists explore modifications to enhance its potency, selectivity, and pharmacokinetic properties .

Structural Biology and Drug Design

Structural studies using X-ray crystallography have provided valuable information about the binding interactions between this compound and its target proteins. Understanding the three-dimensional arrangement of atoms helps guide rational drug design. Researchers analyze the binding pocket and identify key residues for optimization. This knowledge contributes to the development of novel therapeutics .

Pharmacokinetics and Toxicity Assessment

Researchers assess the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, toxicity studies evaluate its safety profile. These investigations are crucial for advancing the compound toward clinical trials and eventual therapeutic use .

properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-13-18(29-12-23-13)15-7-5-14(6-8-15)10-22-19(26)17-9-16(25)11-24(17)20(27)28-21(2,3)4/h5-8,12,16-17,25H,9-11H2,1-4H3,(H,22,26)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXDTKPCYVSLL-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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